molecular formula C13H11NO2 B1308747 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 439094-81-2

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1308747
CAS No.: 439094-81-2
M. Wt: 213.23 g/mol
InChI Key: TYHQAUHEAPTDNR-UHFFFAOYSA-N
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Description

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an acetylphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 4-acetylbenzaldehyde with pyrrole-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or an acid catalyst.

Major Products

    Oxidation: 1-(4-Carboxy-phenyl)-1H-pyrrole-2-carbaldehyde.

    Reduction: 1-(4-Hydroxymethyl-phenyl)-1H-pyrrole-2-carbaldehyde.

    Substitution: 1-(4-Substituted-phenyl)-1H-pyrrole-2-carbaldehyde derivatives.

Scientific Research Applications

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetyl-phenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    1-(4-Acetyl-phenyl)-1H-pyrrole-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.

    1-(4-Acetyl-phenyl)-1H-pyrrole-2-amine: Similar structure but with an amino group instead of a formyl group.

Uniqueness

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetylphenyl group and a formyl group on the pyrrole ring

Properties

IUPAC Name

1-(4-acetylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(16)11-4-6-12(7-5-11)14-8-2-3-13(14)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHQAUHEAPTDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404944
Record name 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-81-2
Record name 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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